molecular formula C14H29N3O7 B605879 Azido-PEG7-alcohol CAS No. 1274892-60-2

Azido-PEG7-alcohol

Cat. No.: B605879
CAS No.: 1274892-60-2
M. Wt: 351.4
InChI Key: IKLKCSJOBKMTTI-UHFFFAOYSA-N
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Description

Azido-PEG7-alcohol is a PEG-based PROTAC linker . It contains an azide group and a terminal hydroxyl group. The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

This compound can be synthesized from their corresponding alcohols by stirring a solution of sodium azide in DMSO with a thoroughly ground equimolecular mixture of triphenylphosphine, iodine, and imidazole .


Molecular Structure Analysis

The molecular weight of this compound is 351.4 g/mol and its molecular formula is C14H29N3O7 .


Chemical Reactions Analysis

The azide group in this compound can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .


Physical And Chemical Properties Analysis

This compound is soluble in water, DMSO, DCM, and DMF .

Scientific Research Applications

Bioconjugation and Drug Delivery

  • Facile Synthesis for "Click" Conjugation : Azido-terminated heterobifunctional poly(ethylene glycol)s (PEGs), including Azide-PEG7-alcohol, are synthesized for conjugation via "click chemistry". This process involves attaching various ligands with an alkyne group to the terminal azido functionality of PEGs, useful in targeted drug delivery and biomolecule attachment (Hiki & Kataoka, 2007).

  • PEGylation of Proteins : Azido-PEG7-alcohol derivatives have been used for the site-specific PEGylation of proteins. This technique involves incorporating para-azidophenylalanine into proteins for selective PEGylation, which is significant for therapeutic protein development (Deiters et al., 2004).

  • Development of Sustained-Release Prodrugs : this compound is used in the synthesis of sustained-release prodrugs, like the conjugate of AZT with poly(ethylene glycol), to improve drug retention and reduce the frequency of drug administration (Li et al., 2010).

Cellular Biology and Medical Applications

  • Dynamic Cell Adhesion and Migration : Azido-PEG derivatives are utilized to create dynamic cell adhesion substrates. This application demonstrates the role of azido-PEG in tissue motility assays, patterned coculturing, and triggered cell shape change, highlighting its utility in cellular biology research (van Dongen et al., 2013).

Material Science and Chemistry

  • Functionalized Copolymers for Drug Conjugation : this compound is used in the preparation of functionalized copolymers, which play a critical role in drug delivery systems. These polymers can conjugate with anticancer drugs and fluorescent dyes, offering potential in cancer treatment and diagnostic imaging (Hu et al., 2013).

  • Magnetic and Recyclable Catalysts in Organic Synthesis : The compound has been used in the synthesis of nano-Fe3O4-copolymer composites, acting as phase-transfer catalysts in the preparation of β-azido alcohols and β-nitro alcohols. This highlights its utility in facilitating organic synthesis reactions (Kiasat et al., 2016).

Mechanism of Action

Target of Action

Azido-PEG7-alcohol is primarily used as a linker in the formation of PROTAC (Proteolysis-Targeting Chimera) molecules . These molecules are designed to target specific proteins for degradation by the ubiquitin-proteasome system within cells .

Mode of Action

this compound, as a part of a PROTAC molecule, connects two essential ligands . One ligand binds to an E3 ubiquitin ligase, and the other ligand binds to the target protein . The azide group in this compound can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction forms a stable triazole linkage .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By forming PROTAC molecules, this compound enables the selective degradation of target proteins .

Pharmacokinetics

this compound is a PEG-based compound, which means it has a hydrophilic PEG spacer that increases its solubility in aqueous media . This property can enhance the bioavailability of the compound.

Result of Action

The primary result of the action of this compound is the selective degradation of target proteins . This degradation occurs via the ubiquitin-proteasome system within cells . The degradation of these proteins can have various molecular and cellular effects, depending on the specific function of the target protein.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the efficiency of the copper-catalyzed azide-alkyne cycloaddition reaction . Additionally, the hydrophilic PEG spacer in this compound can enhance its solubility in aqueous environments , potentially influencing its efficacy and stability.

Safety and Hazards

Azido-PEG7-alcohol should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29N3O7/c15-17-16-1-3-19-5-7-21-9-11-23-13-14-24-12-10-22-8-6-20-4-2-18/h18H,1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLKCSJOBKMTTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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